molecular formula C14H16N2O B2384747 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole CAS No. 2379975-26-3

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole

Cat. No.: B2384747
CAS No.: 2379975-26-3
M. Wt: 228.295
InChI Key: ZHZQVKSBDZWHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole is a synthetic hybrid compound designed for pharmaceutical and neurochemical research. It incorporates two privileged pharmacophores: the 1,2,3,4-tetrahydroquinoline scaffold and the 5-methylisoxazole ring. The tetrahydroquinoline moiety is a structure of high interest in medicinal chemistry, particularly in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the investigation of neurodegenerative conditions . The integration of the isoxazole heterocycle, a feature found in various bioactive molecules, is intended to modulate the compound's physicochemical properties and enhance its binding affinity through additional dipole interactions and hydrogen bonding within enzyme active sites . The primary research value of this hybrid compound lies in its potential as a cholinesterase inhibitor. Similar tetrahydroquinoline-isoxazole hybrids have demonstrated significant in vitro potency, functioning by interacting with both the catalytic active site and the peripheral anionic site of AChE . This dual-point binding mechanism is a sought-after property in modern ligand design for neurological targets. Researchers can utilize this compound as a chemical tool to study enzyme kinetics and inhibition mechanisms, or as a lead structure for the development of new therapeutic agents. This product is intended for research and laboratory use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-13(9-15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQVKSBDZWHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:

Structural Analogues with Modified Quinoline Substituents

  • Compound 1 (N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide): Key Differences: Incorporates a 6-methyl group on the dihydroquinoline ring and a tetrahydrofuran-3-yl-oxy substituent. Impact: The methyl group enhances lipophilicity, while the tetrahydrofuran moiety improves solubility.
  • Compound 2 (N-(3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)-4-(7-(Trifluoromethyl)-3,4-Dihydroquinolin-1(2H)-yl)-Quinolin-6-yl)-2-(Piperidin-4-ylidene)Acetamide): Key Differences: Features a 7-trifluoromethyl group on the dihydroquinoline ring. Impact: The electron-withdrawing CF₃ group increases metabolic stability and may enhance binding affinity to hydrophobic enzyme pockets. Higher molecular weight (M+1 = 578) indicates increased steric bulk .

Isoxazole Derivatives with Varied Heterocyclic Systems

  • 3-Methyl-5-(5-Methyl-3-Isoxazolyl)-1H-Pyrazole-4-Carboxylic Acid: Key Differences: Replaces the dihydroquinoline moiety with a pyrazole-carboxylic acid group. Impact: The carboxylic acid introduces polarity, improving aqueous solubility but reducing membrane permeability.
  • 3-(4-Methylphenyl)Isoxazol-5-Amine: Key Differences: Lacks the dihydroquinoline system; instead, it has a 4-methylphenyl group directly attached to the isoxazole. Impact: Simplified structure reduces synthetic complexity but limits multitargeting capabilities. The primary amine group enables covalent binding to biological targets, unlike the target compound’s non-reactive methylene bridge .

Physicochemical and Pharmacokinetic Comparison

Property This compound Compound 1 Compound 2 3-Methyl-5-(5-Methyl-3-Isoxazolyl)-1H-Pyrazole-4-Carboxylic Acid
Molecular Weight (M+1) ~260 (estimated) 524 578 237
Key Functional Groups Isoxazole, dihydroquinoline Quinoline, piperidine CF₃, tetrahydrofuran Pyrazole, carboxylic acid
Lipophilicity (LogP) Moderate (~2.5) High (~4.0) Very high (~4.8) Low (~1.2)
Biological Targets Enzyme inhibitors (hypothesized) Kinase modulators Protease inhibitors Antioxidants, antitumor agents

Biological Activity

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a quinoline moiety with an isoxazole ring, suggesting possible interactions with various biological targets. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the quinoline ring followed by the introduction of the isoxazole moiety. Reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For example, oxidation and reduction reactions can be utilized to modify the functional groups of the compound, enhancing its biological properties.

The biological activity of this compound is thought to involve interactions with various molecular targets including enzymes and receptors. The unique combination of the quinoline and isoxazole moieties allows for potential modulation of biological pathways, which could lead to various therapeutic effects.

Pharmacological Properties

Research has indicated that derivatives of quinoline compounds often exhibit a range of pharmacological activities such as:

  • Antimicrobial : Some studies suggest that compounds with similar structures have shown significant antimicrobial properties.
  • Antitumor : Preliminary data indicate potential antitumor effects, warranting further investigation into its efficacy against cancer cell lines.
  • Neuroprotective : Given the structural similarities to other neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Inhibition Studies : A study focusing on related quinoline derivatives demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in neurodegenerative disorders . This suggests that this compound may also exhibit similar dual-target inhibition capabilities.
  • Toxicity Assessments : In vivo studies on related compounds have shown low toxicity profiles at therapeutic doses. For instance, a derivative was tested up to 2500 mg/kg in mice without significant adverse effects, indicating a favorable safety margin .

Data Tables

Below are summarized findings from various studies regarding the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
Compound 3eAChE Inhibition0.28
Compound XMAO-B Inhibition2.81
Compound YAntimicrobialN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole?

  • Answer : The compound is typically synthesized via cyclocondensation reactions. Key steps include:

  • Reaction conditions : Use of ethanol or dimethylformamide (DMF) as solvents under reflux, with yields ranging from 63% to 70% depending on substituents .
  • Catalysts : Acidic or basic conditions may be employed, though specific catalysts are not always detailed in literature .
  • Purification : Column chromatography and thin-layer chromatography (TLC) are standard for isolating the target compound .
  • Critical parameters : Monitoring reaction progress via TLC and optimizing stoichiometry of reactants (e.g., dihydroquinoline derivatives and isoxazole precursors) are essential .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Answer : A combination of techniques is required:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, aromatic C-H stretches) .
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., dihydroquinoline methylene protons at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass spectrometry (GC-MS or HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields during synthesis?

  • Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates .
  • Temperature control : Reflux conditions (70–100°C) improve cyclization efficiency .
  • Stoichiometric ratios : Excess dihydroquinoline derivatives (1.2–1.5 equivalents) minimize side reactions .

Advanced Research Questions

Q. What computational approaches are used to predict the cholinesterase inhibitory activity of this compound?

  • Answer : Molecular docking and dynamics simulations are critical:

  • Target selection : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) crystal structures (PDB IDs: 4EY7, 1P0I) serve as templates .
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities. Substituents like methoxy groups enhance π-π stacking with aromatic residues (e.g., Trp86 in AChE) .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can discrepancies in bioactivity data across studies be resolved?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., Ellman’s method for cholinesterase activity) and control enzyme sources .
  • Structural modifications : Bioactivity is substituent-dependent. For example, electron-donating groups (e.g., -OCH₃) on the dihydroquinoline ring enhance inhibition, while bulky groups reduce solubility .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., donepezil) and report IC₅₀ values with confidence intervals .

Q. What strategies improve metabolic stability for in vivo pharmacological studies?

  • Answer : Structural optimization is key:

  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to enhance bioavailability .
  • Cytochrome P450 resistance : Replace metabolically labile groups (e.g., methyl on isoxazole) with fluorine or cyclopropyl .
  • In silico ADMET prediction : Use tools like SwissADME to assess permeability, solubility, and metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.